molecular formula C5H12N2O2 B1456221 N'-hydroxy-2-methoxy-2-methylpropanimidamide CAS No. 1354968-72-1

N'-hydroxy-2-methoxy-2-methylpropanimidamide

Cat. No.: B1456221
CAS No.: 1354968-72-1
M. Wt: 132.16 g/mol
InChI Key: XSSXYTZTTODYLT-UHFFFAOYSA-N
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Description

N’-hydroxy-2-methoxy-2-methylpropanimidamide is a chemical compound with the molecular formula C5H12N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-methoxy-2-methylpropanimidamide typically involves the reaction of 2-methoxy-2-methylpropanimidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-methoxy-2-methylpropanimidamide+hydroxylamineN’-hydroxy-2-methoxy-2-methylpropanimidamide\text{2-methoxy-2-methylpropanimidamide} + \text{hydroxylamine} \rightarrow \text{N'-hydroxy-2-methoxy-2-methylpropanimidamide} 2-methoxy-2-methylpropanimidamide+hydroxylamine→N’-hydroxy-2-methoxy-2-methylpropanimidamide

Industrial Production Methods: In an industrial setting, the production of N’-hydroxy-2-methoxy-2-methylpropanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-2-methoxy-2-methylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N’-hydroxy-2-methoxy-2-methylpropanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N’-hydroxy-2-methoxy-2-methylpropanimidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups play a crucial role in these interactions, potentially forming hydrogen bonds and other non-covalent interactions with target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N’-hydroxy-2-methylpropanimidamide: Lacks the methoxy group, which may affect its reactivity and applications.

    2-methoxy-2-methylpropanimidamide:

Uniqueness: N’-hydroxy-2-methoxy-2-methylpropanimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological contexts.

Properties

IUPAC Name

N'-hydroxy-2-methoxy-2-methylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(2,9-3)4(6)7-8/h8H,1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSXYTZTTODYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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